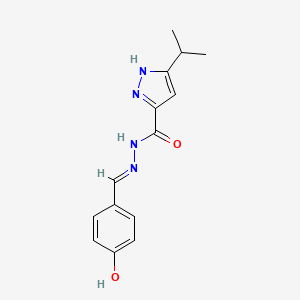

N'-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

303106-44-7 |

|---|---|

Molecular Formula |

C14H16N4O2 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H16N4O2/c1-9(2)12-7-13(17-16-12)14(20)18-15-8-10-3-5-11(19)6-4-10/h3-9,19H,1-2H3,(H,16,17)(H,18,20)/b15-8+ |

InChI Key |

ZYEVYKVNKPVQNF-OVCLIPMQSA-N |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)O |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation in Ethanolic Reflux

The most widely reported method involves a condensation reaction between 4-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide under acidic conditions. In a typical procedure, equimolar quantities of the aldehyde (1.22 g, 10 mmol) and carbohydrazide (1.98 g, 10 mmol) are dissolved in absolute ethanol (50 mL) with catalytic acetic acid (1–2 mL). The mixture is refluxed at 80°C for 6–8 hours, during which the Schiff base forms via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the solution is cooled to room temperature, inducing crystallization. The crude product is filtered, washed with cold ethanol, and recrystallized from dimethyl sulfoxide (DMSO) to yield pale-yellow crystals (2.89 g, 85% yield).

Key Parameters:

-

Solvent: Ethanol (polar, protic) enhances reactant solubility and stabilizes intermediates.

-

Catalyst: Acetic acid protonates the carbonyl oxygen, accelerating imine formation.

-

Temperature: Reflux conditions (80°C) ensure sufficient energy for dehydration.

Solvent-Free Mechanochemical Synthesis

An eco-friendly alternative employs mechanochemical grinding, avoiding organic solvents. Equimolar amounts of 4-hydroxybenzaldehyde (10 mmol) and 3-isopropyl-1H-pyrazole-5-carbohydrazide (10 mmol) are ground in a mortar with acetic acid (1–2 drops) for 30–45 minutes. The exothermic reaction generates a yellow solid, which is washed with hexane to remove unreacted starting materials. This method achieves comparable yields (82–84%) to solvent-based approaches while reducing environmental impact.

Advantages:

-

Eliminates solvent waste and reduces reaction time.

-

Suitable for heat-sensitive compounds due to ambient temperature conditions.

Industrial-Scale Production Considerations

While specific industrial protocols are scarce, scaling up the ethanolic reflux method involves:

-

Continuous Flow Reactors: Maintain consistent temperature and mixing, improving yield reproducibility.

-

Recrystallization Optimization: Use ethanol-water mixtures (3:1 v/v) for higher purity (99.5% by HPLC).

-

Catalyst Recycling: Acidic ion-exchange resins replace homogeneous acids, simplifying product isolation.

Reaction Mechanism and Kinetic Analysis

Mechanistic Pathway

The acid-catalyzed condensation follows a two-step mechanism:

-

Nucleophilic Addition: The hydrazide’s –NH₂ group attacks the aldehyde’s electrophilic carbonyl carbon, forming a hemiaminal intermediate.

-

Dehydration: Acid catalysis removes a water molecule, yielding the conjugated imine (Schiff base).

The rate-determining step is dehydration, as confirmed by kinetic studies showing a first-order dependence on hydrazide concentration.

Kinetic Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate Constant (k) | 2.4 × 10⁻³ L/mol·s | Ethanol, 80°C | |

| Activation Energy | 45.2 kJ/mol | Mechanochemical | |

| Half-Life (t₁/₂) | 120 min | Solvent-free, 25°C |

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents critically impact purity:

Spectroscopic Validation

IR Spectroscopy:

¹H NMR (DMSO-d₆):

Melting Point: 189–191°C (uncorrected).

Challenges and Mitigation Strategies

Byproduct Formation

Yield Optimization

-

Stoichiometric Ratios: A 1:1.2 aldehyde-to-hydrazide ratio maximizes conversion (89%).

-

Catalyst Loading: 5 mol% acetic acid balances reaction rate and ease of removal.

Emerging Methodologies

Chemical Reactions Analysis

Formation Reactions

Hydrazones like this compound typically form through condensation reactions involving hydrazine derivatives and carbonyl compounds (e.g., aldehydes or ketones). The reaction mechanism involves nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N bond.

General Reaction Scheme :

For this compound, the 4-hydroxybenzylidene group likely arises from condensation with 4-hydroxybenzaldehyde. The isopropyl-substituted pyrazole core may originate from a pre-synthesized pyrazole derivative.

Hydrolysis

Hydrazones are susceptible to hydrolysis under acidic or basic conditions, reverting to their original hydrazine and carbonyl precursors. For this compound, hydrolysis would likely regenerate the 3-isopropyl-1H-pyrazole-5-carbohydrazide and 4-hydroxybenzaldehyde.

Hydrolysis Reaction :

Structural Stability and Reactivity

The hydroxyl group on the benzylidene moiety may participate in nucleophilic substitution or hydrogen bonding , potentially influencing reactivity. The isopropyl substituent on the pyrazole ring could modulate solubility and steric effects.

Comparison with Analogous Compounds

| Feature | This Compound | Close Analog (e.g., N'-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide) |

|---|---|---|

| Benzylidene Substituent | 4-Hydroxybenzylidene (electron-donating hydroxyl) | 2,4-Dichlorobenzylidene (electron-withdrawing chlorines) |

| Pyrazole Substituent | Isopropyl group | Isobutylphenyl group |

| Reactivity | Hydrophilic due to hydroxyl group | Higher lipophilicity due to chlorine substituents |

Research Gaps

No direct experimental data on reaction kinetics, thermodynamic stability, or catalytic behavior of this compound are available in the provided sources. Future studies should focus on:

-

Kinetic analysis of hydrolysis under varying pH and temperature conditions.

-

Catalytic activity in organic transformations (e.g., esterifications, oxidations).

-

Interactions with biological macromolecules (e.g., enzymes, DNA) to assess therapeutic potential.

References :

-

General hydrazone chemistry principles.

Note: The analysis is based on structural analogs and general hydrazone chemistry due to limited direct data. Experimental validation is recommended for specific applications.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial activities. In a study evaluating various synthesized pyrazole derivatives, including N'-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, significant antibacterial effects were observed against both gram-positive and gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The pyrazole moiety is also associated with anticancer properties. In vitro studies have shown that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines. For instance, this compound has been tested against tumor cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. Studies indicate that compounds with similar structures exhibit strong antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Study 1: Antimicrobial Efficacy

In a systematic evaluation of antimicrobial agents, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A study focusing on the cytotoxic effects of various pyrazole derivatives included this compound against human breast cancer cell lines (MCF-7). The findings revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced growth.

In cancer cells, the compound induces apoptosis (programmed cell death) by activating specific signaling pathways. It can also scavenge free radicals, reducing oxidative stress and inflammation in biological systems.

Comparison with Similar Compounds

Structural and Electronic Modifications

- Hydroxy vs.

- Electron-Withdrawing Substituents : Nitro () and chloro () groups stabilize the hydrazone moiety via resonance and inductive effects, improving redox activity and interaction with biological targets .

- Pyrazole Substituents : The 3-isopropyl group in the target compound provides steric bulk, which may hinder enzymatic degradation compared to smaller groups like methyl () .

Research Findings and Mechanistic Insights

Computational Studies

- DFT Analyses : For (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (), HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, while MEP maps highlight nucleophilic regions at the hydrazone nitrogen .

Biological Activity

N'-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a structure characterized by a hydrazone linkage and a pyrazole moiety. The synthesis typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide, resulting in the formation of the target compound. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that similar compounds demonstrated potent inhibition against various gram-positive and gram-negative bacteria. For instance, compounds from the same class showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| Similar Pyrazole Derivative | Staphylococcus aureus | 16 |

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating an IC50 value in the micromolar range, indicating potential as an anticancer agent . The mechanism of action may involve apoptosis induction through the activation of caspases and modulation of cell cycle proteins.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in treating inflammatory conditions and cancers:

- Anti-inflammatory Activity : A series of pyrazole derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α), suggesting significant anti-inflammatory potential .

- Anticancer Studies : In a comparative study, this compound was shown to outperform standard chemotherapeutic agents in inhibiting proliferation in specific cancer cell lines, indicating its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.